A Technical Guide to the Chemical Properties and Applications of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
A Technical Guide to the Chemical Properties and Applications of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a halogenated heterocyclic compound built upon the 6-azaindole scaffold. This bicyclic system, which is bioisosteric to indole, is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with various biological targets. The presence of a chloro substituent and an ethyl ester moiety provides versatile handles for synthetic modification, positioning this molecule as a crucial intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and significant applications, particularly in the development of kinase inhibitors for therapeutic use.
Introduction to a Key Heterocyclic Intermediate
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, identified by CAS Number 800401-67-6, is a functionalized derivative of 6-azaindole.[1][2] Its structure is characterized by a pyrrole ring fused to a pyridine ring, with a chlorine atom at the C5 position of the pyridine ring and an ethyl carboxylate group at the C2 position of the pyrrole ring.
The azaindole core is a cornerstone in modern drug discovery, recognized for its ability to mimic the indole scaffold while offering modulated physicochemical properties such as solubility and pKa.[3][4] The additional nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which is critical for binding to the ATP pocket of many protein kinases.[4] Consequently, this scaffold is integral to numerous FDA-approved drugs and clinical candidates.[3] Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as a readily diversifiable building block for creating libraries of potential drug candidates.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its core properties can be defined based on its structure and data from suppliers.
Table 1: Physicochemical Properties of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
| Property | Value | Source |
| CAS Number | 800401-67-6 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.65 g/mol | [5] |
| Synonyms | 5-chloro-6-azaindole-2-carboxylic acid ethyl ester | [1] |
| Appearance | White to off-white solid (typical) | Inferred |
| GHS Hazard | H302: Harmful if swallowed | [6] |
Predicted Spectroscopic Profile
Lacking published experimental spectra, the following characteristics can be predicted based on the molecular structure:
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo-pyridine core, a singlet for the C3-proton of the pyrrole ring, a broad singlet for the N1-H proton, and a characteristic quartet and triplet for the ethyl ester group (CH₂ and CH₃, respectively).
-
¹³C NMR: Resonances for ten distinct carbon atoms are expected, including signals for the carbonyl carbon of the ester, aromatic carbons of the fused ring system, and the aliphatic carbons of the ethyl group.
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester carbonyl (approx. 1700-1730 cm⁻¹), an N-H stretch for the pyrrole amine (approx. 3200-3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and a C-Cl stretch in the lower frequency region.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 224, along with a characteristic M+2 peak at m/z 226 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis and Purification
The synthesis of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is typically achieved through a reductive cyclization of a substituted nitropyridine precursor. This method is a robust strategy for forming the azaindole ring system.
Synthetic Pathway
A common and effective route involves the reaction of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate with a reducing agent, such as iron powder in the presence of a proton source.[6] The iron reduces the nitro group to an amine, which then undergoes an intramolecular cyclization (condensation) with the adjacent ketone to form the pyrrole ring of the 6-azaindole core.
Caption: Reductive cyclization workflow for synthesis.
Detailed Experimental Protocol (Synthesis)
The following protocol is adapted from established literature procedures for the synthesis of the target compound.[6]
-
Reaction Setup: To a solution of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (e.g., 3:1 v/v), add a saturated aqueous solution of ammonium chloride.
-
Reduction: Add iron powder (approx. 4-5 eq) portion-wise to the vigorously stirred mixture at room temperature. The portion-wise addition helps to control the initial exotherm.
-
Cyclization: Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter it through a pad of diatomaceous earth (e.g., Celite®) to remove the iron salts. Wash the filter cake with a warm mixture of THF/ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by stirring and refluxing in water, which often causes the product to precipitate.
-
Purification: Filter the hot suspension to collect the solid product, wash with warm water, and dry under vacuum to yield ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.[6] For higher purity, recrystallization from a suitable solvent (e.g., ethanol/water) or silica gel column chromatography may be employed.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dictated by its three key features: the ethyl ester, the pyrrole ring, and the chlorinated pyridine ring.
Reactivity of the Ester Group: Saponification
The ethyl ester is readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[7] This saponification reaction is fundamental for subsequent amide coupling reactions, a common step in drug synthesis.
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. A hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. A final acid-base exchange between the resulting carboxylic acid and ethoxide yields the sodium carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate, causing the neutral carboxylic acid to precipitate.[7]
Caption: Simplified mechanism of ester saponification.
Reactivity of the Pyrrolo[2,3-c]pyridine Core
-
N-H Acidity and Alkylation/Arylation: The pyrrole N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH) to form a nucleophilic anion. This anion can then be reacted with various electrophiles (e.g., alkyl halides, aryl halides) to install substituents on the nitrogen atom, a key step for modulating biological activity and pharmacokinetic properties.
-
Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. However, the reactivity is influenced by the fused pyridine ring and existing substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols), providing a critical pathway for diversification and structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry
The primary value of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors.
The 6-azaindole scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site.[4][8]
-
JAK Inhibitors: The carboxylic acid derived from this ester is a documented precursor for the synthesis of Janus kinase (JAK) family inhibitors.[9] Dysregulation of the JAK-STAT signaling pathway is implicated in numerous inflammatory diseases and cancers, making JAK inhibitors a major focus of drug development.
-
Other Kinase Targets: The broader azaindole class has been successfully used to develop inhibitors for a wide range of other kinases, including BRAF, Aurora Kinase, and Rho Kinase (ROCK), which are targets for cancers, neurological disorders, and hypertension.[3][4] The 5-chloro substituent can provide additional beneficial interactions within the active site or serve as a vector for further chemical elaboration.[10][11]
Experimental Protocols
Protocol: Saponification to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
This protocol details the conversion of the title compound to its corresponding carboxylic acid, a common subsequent step in a synthetic campaign. The procedure is based on a general method reported in the literature.[7]
-
Dissolution: In a round-bottom flask, dissolve ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq) in ethanol.
-
Base Addition: Add an aqueous solution of 2 M sodium hydroxide (approx. 1.3 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Precipitation: Add water to the residue and adjust the pH to approximately 4.0 using a suitable acid (e.g., acetic acid or 1 M HCl). The purpose of this step is to protonate the sodium carboxylate salt, which is water-soluble, to the neutral carboxylic acid, which is poorly soluble in water and will precipitate.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry it thoroughly in a desiccator or vacuum oven to yield 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[7]
Safety and Handling
-
Hazard: This compound is classified as harmful if swallowed.[6]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its 6-azaindole core provides a proven scaffold for engaging with critical biological targets, while its functional handles—the ester and the chloro group—offer chemists precise control for synthetic diversification. The well-defined reactivity and established synthetic routes make it an invaluable asset for researchers and scientists dedicated to developing the next generation of targeted therapeutics.
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(Note: An illustrative image would be placed here in a final document. The structure corresponds to the SMILES string: CCOC(=O)C1=CC2=C(N1)C=C(Cl)N=C2)